N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764224
InChI: InChI=1S/C24H29N3O3/c1-26-20-15-23(30-3)22(29-2)14-18(20)13-21(26)24(28)25-19-9-11-27(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-15,19H,9-12,16H2,1-3H3,(H,25,28)
SMILES:
Molecular Formula: C24H29N3O3
Molecular Weight: 407.5 g/mol

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14764224

Molecular Formula: C24H29N3O3

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C24H29N3O3/c1-26-20-15-23(30-3)22(29-2)14-18(20)13-21(26)24(28)25-19-9-11-27(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-15,19H,9-12,16H2,1-3H3,(H,25,28)
Standard InChI Key XZFIGROPPDBEJI-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC

Introduction

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of N-benzylpiperidines. It features a piperidine ring bonded to a benzyl group, with additional substituents including two methoxy groups and a carboxamide functional group. The molecular formula of this compound is C24H29N3O3, and its molecular weight is approximately 407.5 g/mol .

Biological Activities

Preliminary studies suggest that N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been evaluated for its effects on cognitive functions and potential therapeutic applications in treating neurodegenerative disorders.

Pharmacokinetics and Drug Interactions

The compound may act as a substrate or inhibitor for various cytochrome P450 enzymes and transporters, such as P-glycoprotein. These interactions are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
R-donepezil2-(1-benzylpiperidin) with methoxy groupsKnown acetylcholinesterase inhibitor
2-(benzylpiperidin) derivativesVarying substitutions on piperidineDifferent pharmacological profiles
5-MethoxyindolesIndole core with methoxy substitutionsFocused on serotonin receptor activity

Future Research Directions

Further research is needed to fully explore the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide. This includes detailed pharmacological studies and clinical trials to assess its efficacy and safety in treating neurodegenerative disorders.

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